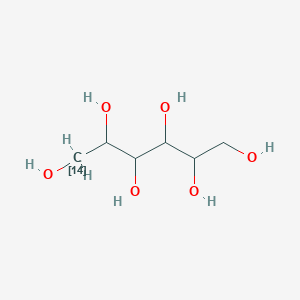

D-Mannitol-1-14C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Mannitol-1-14C is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 184.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Studies

D-Mannitol-1-14C is utilized to investigate the metabolism and fermentation processes in various organisms. A study conducted on rats demonstrated that orally administered D-[14C]mannitol is metabolized to carbon dioxide (CO2) via fermentation by intestinal microbes. In conventional rats, approximately 45% of the administered radioactivity was recovered as 14CO2 within 24 hours, indicating significant fermentation activity. Conversely, in antibiotic-treated rats, only 3% was converted to CO2, highlighting the role of gut microbiota in mannitol metabolism .

Table 1: Metabolic Conversion of D-[14C]mannitol in Rats

| Treatment Type | % Radioactivity as 14CO2 | Time to Peak CO2 Production |

|---|---|---|

| Conventional Rats | 45% | 24 hours |

| Antibiotics-Treated Rats | 3% | 24 hours |

Microbial Studies

This compound is also employed to explore microbial pathways. Research has shown that Escherichia coli can utilize mannitol-1-phosphate derived from D-[1-14C]mannitol for biosynthesis. The study found that a significant portion of the radioactivity was incorporated into nucleic acids, suggesting a metabolic pathway dedicated to ribose synthesis from mannitol . This finding underscores the potential of D-mannitol as a substrate for microbial biosynthetic processes.

Table 2: Fate of D-[1-14C]mannitol in E. coli

| Compound | % Recovery in Nucleic Acids | Other Products Detected |

|---|---|---|

| Mannitol-1-Phosphate | 60% | CO2 and unidentified organic compounds |

Environmental Applications

In environmental microbiology, this compound serves as a tracer for detecting fecal coliforms in water samples. A study demonstrated that using D-mannitol instead of lactose in m-FC broth improved detection rates of fecal coliforms, thus enhancing water quality testing methodologies . This application highlights the utility of radiolabeled compounds in microbial ecology and environmental monitoring.

Biochemical Pathways

The compound has been instrumental in elucidating biochemical pathways involving sugar alcohols. For instance, research indicated that mannitol can be phosphorylated at either carbon 1 or carbon 6 upon entering cells via the phosphotransferase system. This dual phosphorylation pathway is critical for understanding how mannitol is metabolized and utilized in cellular processes .

Industrial Applications

This compound has potential applications in industrial biotechnology, particularly in the production of cellulose by bacteria such as Acetobacter xylinum. By utilizing D-mannitol as a precursor, researchers have developed methods for synthesizing C14-specifically labeled cellulose, which can be useful for tracing metabolic pathways or studying cellulose properties .

Análisis De Reacciones Químicas

Oxidation to D-Fructose-1-¹⁴C

Acetobacter suboxydans selectively oxidizes D-mannitol-1-¹⁴C to D-fructose-1-¹⁴C via the preferential oxidation of the terminal hydroxyl group. This reaction is highly dependent on surface-to-volume ratios and reaction time:

-

Optimal conditions : Surface-to-volume ratio of 1.59, 24–48 hr incubation.

Mechanistic insight :

D-Mannitol-1-14CAcetobacter suboxydansD-Fructose-1-14C+H2O

The reaction proceeds via dehydrogenation of the C2 hydroxyl group, forming a ketose intermediate .

Dual Isotopic Labeling

D-Mannitol-1-¹⁴C-1-phosphate can be co-labeled with ³²P for dual-tracer studies:

-

Method : Phosphitylation with Cl-TDP (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane).

-

Application : Tracking phosphate turnover in microbial systems (e.g., E. coli) .

Acid-Catalyzed Hydrolysis

D-Mannitol-1-¹⁴C-1-phosphate undergoes hydrolysis under acidic conditions:

-

Conditions : 1 N HClO₄, 100°C, 120 min.

-

Outcome : Complete release of ³²P from the phosphate group, confirming ester bond lability .

Kinetic profile :

| Time (min) | ³²P Release (%) |

|---|---|

| 30 | 45 |

| 60 | 75 |

| 120 | 100 |

Mannitol-1-Phosphate Dehydrogenase

In E. coli, D-mannitol-1-¹⁴C-1-phosphate is metabolized via NAD⁺-dependent dehydrogenation:

D-Mannitol-1-14C-1-P+NAD+→D-Fructose-6-14C-P+NADH

Enzyme kinetics :

| Strain | Substrate | Vmax (nmol/min/mg) | Km (µM) |

|---|---|---|---|

| Wild-type | M-1-P | 462 ± 13 | 35 ± 2 |

| mtlD mutant | F-6-P | 30 ± 4.2 | 120 ± 10 |

M-1-P = D-mannitol-1-phosphate; F-6-P = fructose-6-phosphate .

Phosphate Turnover in E. coli

D-Mannitol-1-¹⁴C-1-phosphate exhibits rapid phosphate exchange with intracellular inorganic phosphate (Pi):

-

Half-life : <5 min under chase conditions (40 mM ³¹Pi).

-

Mechanism : Dynamic equilibrium between phosphorylation by kinases and dephosphorylation by phosphatases .

Stability and Degradation

Propiedades

Número CAS |

88404-24-4 |

|---|---|

Fórmula molecular |

C6H14O6 |

Peso molecular |

184.16 g/mol |

Nombre IUPAC |

(114C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+2 |

Clave InChI |

FBPFZTCFMRRESA-NJFSPNSNSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

SMILES isomérico |

C(C(C(C(C([14CH2]O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.